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Compound of Interest

Compound Name: 4-aminooctanoic Acid

Cat. No.: B13538908

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
aminooctanoic acid, a non-proteinogenic amino acid with potential applications in
peptidomimetics and drug design. Due to the limited availability of directly measured public
data for 4-aminooctanoic acid, this document presents a detailed analysis based on predicted
values derived from its isomers, 2-aminooctanoic acid and 8-aminooctanoic acid, and related
compounds. This guide also outlines detailed experimental protocols for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of
compounds.

Predicted Spectroscopic Data for 4-Aminooctanoic
Acid

The following tables summarize the predicted spectroscopic data for 4-aminooctanoic acid.
These predictions are based on the analysis of publicly available data for its structural isomers

and related molecules. It is crucial to note that these are estimations and should be confirmed
by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts for 4-Aminooctanoic Acid
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e e Prt-?‘dicted Chemical Multiplicity C0|j|pling Constant
Shift (ppm) (J) in Hz

H-2 ~2.3 Triplet ~7.5

H-3 ~15-1.7 Multiplet

H-4 ~3.0-3.2 Multiplet

H-5 ~1.4-1.6 Multiplet

H-6 ~1.3 Multiplet

H-7 ~1.3 Multiplet

H-8 ~0.9 Triplet ~7.0

-NH:2 Variable Broad Singlet

-COOH Variable Broad Singlet

Table 2: Predicted 3C NMR Chemical Shifts for 4-Aminooctanoic Acid

Atom Position Predicted Chemical Shift (ppm)
C-1 (COOH) ~175 - 180

C-2 ~35-40

C-3 ~25-30

C-4 (CH-NH2) ~50 - 55

C-5 ~30-35

C-6 ~22 - 27

C-7 ~31- 36

C-8 ~14

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Aminooctanoic Acid
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Wavenumber (cm~?)

Functional Group

Description

Broad absorption due to

3300 - 3000 O-H and N-H stretch carboxylic acid and amine
groups.
2960 - 2850 C-H stretch Aliphatic C-H stretching.
Carboxylic acid carbonyl
~1710 C=0 stretch )
stretching.
~1640 N-H bend Primary amine scissoring.
~1465 C-H bend Methylene scissoring.
~1400 O-H bend Carboxylic acid O-H bending.
~1200 C-O stretch Carboxylic acid C-O stretching.
~1100 C-N stretch Aliphatic amine C-N stretching.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Aminooctanoic Acid
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Predicted Fragmentation

m/z lon

Pathway

Molecular ion peak in positive
160.13 [M+H]+ ,

ion mode.

Loss of ammonia from the
143.13 [M-NHs]* _

molecular ion.

Decarboxylation of the
115.08 [M-COOH]* _

molecular ion.

Cleavage at the alpha-beta
86.09 [CsHizN]* carbon bond relative to the

amine.

Cleavage at the gamma-delta
74.06 [CsHsNO]* carbon bond relative to the

amine.

Experimental Protocols
NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of amino acids is crucial for
structural elucidation.

Sample Preparation:

¢ Dissolution: Dissolve 10-20 mg of the amino acid sample in 0.6-0.8 mL of a deuterated
solvent (e.g., D20, DMSO-ds, or CD3OD). The choice of solvent will depend on the solubility
of the amino acid and the desired pH.

e pH Adjustment: For aqueous samples, the pH can be adjusted using dilute DCI or NaOD to
study the protonation states of the amino and carboxyl groups.

 Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-
silapentane-1-sulfonic acid) or TMSP (trimethylsilylpropanoic acid), for accurate chemical
shift referencing.
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« Filtration: Filter the sample into a clean NMR tube to remove any particulate matter.
Instrument Parameters (for a 500 MHz Spectrometer):

e 1H NMR:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

[e]

Acquisition Time: 2-3 seconds.

o

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.

e 13C NMR:

[e]

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker
instruments).

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a

molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
e Place a small amount of the solid amino acid sample directly onto the ATR crystal.

e Apply uniform pressure using the instrument's pressure clamp to ensure good contact
between the sample and the crystal.

o For solution-state IR, a thin film of the sample dissolved in a volatile solvent can be cast onto
the ATR crystal, and the solvent allowed to evaporate.
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Instrument Parameters:

e Spectral Range: 4000-400 cm~1,

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean, empty ATR crystal should be acquired
before running the sample.

Mass Spectrometry

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern
of the analyte.[1][2][3][4]

Sample Preparation (for Electrospray lonization - ESI):

e Prepare a dilute solution of the amino acid (1-10 pg/mL) in a suitable solvent system, such
as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium
hydroxide for negative ion mode.

e The addition of an acid or base helps in the ionization process.

Instrument Parameters (for a Q-TOF or Orbitrap Mass Spectrometer):

lonization Mode: ESI positive or negative.

o Capillary Voltage: 3-4 kV.

e Source Temperature: 100-150 °C.

e MS1 Scan Range: m/z 50-500.

« MS/MS (Tandem Mass Spectrometry): For fragmentation analysis, the parent ion of interest
is isolated and fragmented using collision-induced dissociation (CID) with a collision energy
of 10-40 eV.
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Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an
amino acid and the logical relationship of the spectroscopic techniques.
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Caption: Workflow for the spectroscopic analysis of 4-aminooctanoic acid.
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Caption: Relationship between spectroscopic techniques and the information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Aminooctanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13538908#spectroscopic-data-for-4-aminooctanoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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